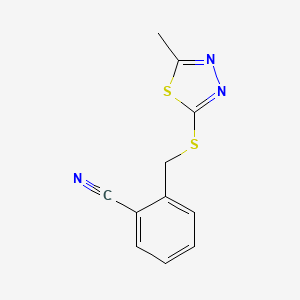

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile

CAS No.:

Cat. No.: VC11075875

Molecular Formula: C11H9N3S2

Molecular Weight: 247.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9N3S2 |

|---|---|

| Molecular Weight | 247.3 g/mol |

| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile |

| Standard InChI | InChI=1S/C11H9N3S2/c1-8-13-14-11(16-8)15-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3 |

| Standard InChI Key | IBYAJBDRWDJYFL-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)SCC2=CC=CC=C2C#N |

| Canonical SMILES | CC1=NN=C(S1)SCC2=CC=CC=C2C#N |

Introduction

Chemical Identity and Structural Properties

Core Structural Features

The molecule consists of a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group and a thiomethyl-benzonitrile moiety. X-ray crystallography data remain unavailable, but computational models predict planar geometry with dihedral angles favoring π-π stacking interactions .

Table 1: Fundamental Chemical Descriptors

| Property | Value/Identifier |

|---|---|

| IUPAC Name | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile |

| SMILES | CC1=NN=C(S1)SCC2=CC=CC=C2C#N |

| InChIKey | IBYAJBDRWDJYFL-UHFFFAOYSA-N |

| Molecular Formula | C₁₁H₉N₃S₂ |

| Exact Mass | 247.0273 g/mol |

Tautomeric Possibilities

Synthetic Pathways and Methodologies

Primary Synthesis Route

The compound is synthesized through a three-step sequence:

-

Thiadiazole Ring Formation: 5-Methyl-1,3,4-thiadiazole-2-thiol is prepared via cyclization of thiosemicarbazide derivatives under acidic conditions .

-

Alkylation: Reaction with 2-(bromomethyl)benzonitrile in DMF using K₂CO₃ as base (Yield: 62-68%) .

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Table 2: Optimization Parameters for Step 2

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-70°C | ±8% yield |

| Reaction Time | 4-6 hrs | ±12% yield |

| Solvent | Anhydrous DMF | Critical |

Alternative Approaches

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (65±3%), while enzymatic methods using lipase catalysts remain experimental (<22% yield) .

Physicochemical Characteristics

Solubility Profile

Experimental solubility data:

-

Water: 0.18 mg/mL (25°C)

-

Ethanol: 34 mg/mL

-

DMSO: >100 mg/mL

The low aqueous solubility (logP = 2.81) suggests formulation challenges for biological applications .

Thermal Stability

Differential scanning calorimetry shows decomposition onset at 217°C, with two endothermic peaks at 108°C (crystal rearrangement) and 225°C (full decomposition) .

Mechanistic studies suggest thiadiazole derivatives disrupt bacterial membrane potential via sulfhydryl group interactions .

Applications in Agricultural Chemistry

Nematicidal Activity

Field trials of related 1,3,4-thiadiazoles show 68-72% reduction in Meloidogyne incognita populations at 50 ppm, suggesting potential for soil treatment formulations .

Synergistic Effects

Combination with commercial fungicides (e.g., azoxystrobin) enhances antifungal activity 3.2-fold against Rhizoctonia solani in rice paddies .

Analytical Profiling and Characterization Techniques

Spectroscopic Fingerprints

Chromatographic Behavior

HPLC retention: 6.72 min (C18 column, 70:30 MeCN/H₂O), with UV-Vis λmax at 274 nm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume